![molecular formula C6H3BrClNO B572277 2-Bromo-3-chloropyridine-4-carboxaldehyde CAS No. 1224604-18-5](/img/structure/B572277.png)
2-Bromo-3-chloropyridine-4-carboxaldehyde
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Overview
Description
“2-Bromo-3-chloropyridine-4-carboxaldehyde” is a chemical compound with the empirical formula C6H3BrClNO . It is also known as "2-Bromo-4-chloronicotinaldehyde" . The molecular weight of this compound is 220.45 .
Molecular Structure Analysis
The molecular structure of “2-Bromo-3-chloropyridine-4-carboxaldehyde” consists of a pyridine ring with bromine and chlorine substituents, and a carboxaldehyde group . The SMILES string representation of this compound isClc1ccnc(Br)c1C=O
. Physical And Chemical Properties Analysis
“2-Bromo-3-chloropyridine-4-carboxaldehyde” is a solid compound with a melting point range of 83-87 °C . .Scientific Research Applications
Synthesis and Functionalization
The compound 2-Bromo-3-chloropyridine-4-carboxaldehyde plays a crucial role in the synthesis and functionalization of various chemical structures. It is used to convert pyridines into carboxylic acids through regioexhaustive functionalization processes. For instance, chloro-, bromo-, and iodo(trifluoromethyl)pyridines were converted into carboxylic acids, highlighting the compound's utility in creating diverse molecular structures (Cottet et al., 2004).
Advancements in Heterocyclic Chemistry
2-Bromo-3-chloropyridine-4-carboxaldehyde is instrumental in the advancement of heterocyclic chemistry. It is involved in synthesizing thieno[2,3-c]pyridines, which are significant due to their various industrial and pharmaceutical applications. The compound aids in creating bromo- or chloro-thieno[2,3-c]pyridine carboxylates, which are precursors for further chemical modifications and drug development (Zhu et al., 2008).
Catalysis and Organic Synthesis
The compound is also vital in catalysis and organic synthesis. It serves as a precursor in the synthesis of hydrodipyrrin precursors, leading to chlorin and bacteriochlorin building blocks. These building blocks are essential for constructing complex molecular structures used in various scientific applications, including photodynamic therapy and the development of photosensitizers (Krayer et al., 2009).
Chemical Reactions and Crystallography
2-Bromo-3-chloropyridine-4-carboxaldehyde is used in chemical reactions to create novel compounds with unique structures and properties. For example, it is involved in the synthesis of Schiff bases and their perchlorate, which have been characterized and analyzed for their molecular structures using techniques like X-ray crystallography (Tan et al., 2008).
Safety and Hazards
properties
IUPAC Name |
2-bromo-3-chloropyridine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-6-5(8)4(3-10)1-2-9-6/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJKUAHAPVJFEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C=O)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chloropyridine-4-carboxaldehyde |
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